molecular formula C20H19N3O3S B2426236 N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide CAS No. 1795410-17-1

N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2426236
CAS No.: 1795410-17-1
M. Wt: 381.45
InChI Key: BEUQWRHKKYJKPC-UHFFFAOYSA-N
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Description

N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide is a complex organic compound that features a benzothiazole ring, an azetidine ring, and an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is formed by cyclization reactions involving appropriate precursors such as β-amino alcohols.

    Coupling Reactions: The benzothiazole and azetidine rings are coupled through a series of reactions involving acylation and etherification to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide is unique due to its specific structural features, such as the combination of a benzothiazole ring with an azetidine ring and an acetamide group

Properties

IUPAC Name

N-[4-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-12-4-3-5-17-18(12)22-20(27-17)26-16-10-23(11-16)19(25)14-6-8-15(9-7-14)21-13(2)24/h3-9,16H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUQWRHKKYJKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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